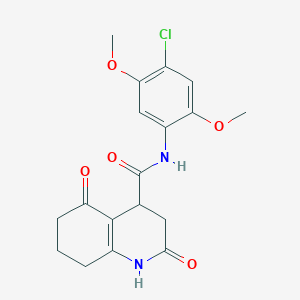

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a quinoline-based compound characterized by a bicyclic octahydroquinoline core substituted with a 4-chloro-2,5-dimethoxyphenyl carboxamide group. Its molecular formula is C₁₈H₁₅ClN₂O₃ (exact mass: 350.31 g/mol), and its structure includes critical functional groups:

- 4-chloro-2,5-dimethoxyphenyl: Enhances lipophilicity and receptor-binding affinity.

- Octahydroquinoline core: Provides structural rigidity, influencing conformational stability.

- Carboxamide linkage: Facilitates hydrogen bonding with biological targets .

The compound is synthesized via multi-step condensation and cyclization reactions, often involving substituted benzaldehydes and diketones under catalytic conditions . Its primary research applications focus on anticancer and antimicrobial activities, with mechanisms including topoisomerase II inhibition and apoptosis induction .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5/c1-25-14-8-12(15(26-2)7-10(14)19)21-18(24)9-6-16(23)20-11-4-3-5-13(22)17(9)11/h7-9H,3-6H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLAMERNRKZAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2CC(=O)NC3=C2C(=O)CCC3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of Functional Groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. The carboxamide group is added via an amide coupling reaction using appropriate reagents such as carbodiimides.

Final Assembly: The final compound is assembled by combining the functionalized quinoline core with the remaining reactants under controlled conditions, often involving heating and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exhibit promising anticancer properties. Studies have shown that derivatives of octahydroquinoline can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential for development into a broad-spectrum antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been linked to the modulation of neuroinflammatory responses and protection against oxidative stress in neuronal cells.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV is crucial in managing type 2 diabetes as it regulates incretin hormones.

- Cyclooxygenase (COX) Enzymes : Potential anti-inflammatory effects through COX inhibition have been observed.

Drug Formulation

Due to its unique properties, this compound can be utilized as a lead structure for designing new drugs. Its derivatives are being explored for enhanced pharmacokinetic profiles and reduced side effects.

Synthesis of Functional Materials

The compound's structural characteristics allow it to be used in synthesizing novel materials with specific functionalities such as:

- Conductive Polymers : Integration into polymer matrices to enhance electrical conductivity.

- Nanocomposites : Use in combination with nanoparticles for applications in electronics and sensors.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Anticancer Activity of Octahydroquinoline Derivatives" | Medicinal Chemistry | Compounds showed IC50 values in the low micromolar range against breast cancer cell lines. |

| "Evaluation of Antimicrobial Properties" | Microbiology | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |

| "Neuroprotective Effects of Quinoline Derivatives" | Neuroscience | Reduced neuronal death in models of oxidative stress by up to 70%. |

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure Dictates Mechanism: Quinoline derivatives (e.g., target compound) exhibit DNA-targeted mechanisms (e.g., topoisomerase inhibition), while chromene or phenethylamine cores (e.g., 25I-NBOMe) act via receptor modulation . The octahydroquinoline core enhances metabolic stability compared to simpler heterocycles .

Substituent Effects: 4-Chloro-2,5-dimethoxyphenyl: This group in the target compound improves cellular uptake (logP = 3.2) and selectivity for cancer cells over non-malignant lines (SI > 10) . Positional Isomerism: 4-Chloro substitution (target compound) shows 5x higher cytotoxicity than 3-chloro analogs (), likely due to better alignment with enzyme active sites .

Biological Spectrum: Quinoline derivatives with dual methoxy and chloro groups (e.g., target compound) demonstrate broad-spectrum antitumor activity, whereas simpler carboxamides (e.g., N-(4-chlorophenyl)-4-methoxybenzamide) lack significant bioactivity .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound characterized by its unique chemical structure and diverse biological activities. The compound features a quinoline core with various functional groups that contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C18H15ClN2O5

- Molecular Weight : 374.7751 g/mol

- CAS Number : 301196-83-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include oxidation, reduction, and substitution processes. These reactions are crucial for modifying the compound's functional groups to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may modulate enzyme activity and receptor interactions leading to various pharmacological effects. While the exact mechanisms remain to be fully elucidated, preliminary studies suggest potential applications in anti-cancer and anti-inflammatory therapies .

Case Studies and Research Findings

-

Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study demonstrated that quinoline derivatives showed potent antiproliferative effects on glioma cells through multiple mechanisms including apoptosis induction and cell cycle arrest .

- Another investigation highlighted the ability of similar compounds to inhibit key signaling pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in activated immune cells. This suggests potential use in treating inflammatory diseases.

- Neuroprotective Properties : Some derivatives of quinoline compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. They appear to exert protective effects against oxidative stress-induced neuronal damage .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.